(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
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Overview
Description
BMY 22089 is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Reddy et al. (2009) synthesized a series of bis-phenyl methane derivatives with similar structural characteristics to (4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one. These compounds demonstrated significant nematicidal and antimicrobial activities (Reddy, Srinivas, & Nagaraj, 2009).
Biological Applications
- Patel et al. (1992) reported on the enantioselective enzymatic acetylation of a racemic compound similar to this compound. This process yielded a chiral compound with potential as an anticholesterol drug (Patel, McNamee, & Szarka, 1992).
Fluorescence and Photophysical Studies
- Singh and Darshi (2002) explored the fluorescence probe properties of compounds structurally related to this compound, indicating potential applications in bioimaging and photophysical studies (Singh & Darshi, 2002).
Fungicidal and Biological Effects
- Tacke et al. (1992) synthesized Bis(4-fluorophenyl)methyl(1H-1,2,4-triazol-1-yl-methyl)germane, a germanium analogue of flusilazole, which shares structural similarities with this compound. This study highlighted the compound's fungicidal properties, contributing to agricultural applications (Tacke et al., 1992).
Polymer and Material Science
- Park et al. (1994) prepared materials including 2,2-Bis[4-"(4-fluorophenyl)buta-1,3-diynyl" phenyloxyphenyl] hexafluoropropane for use as photosensitive multilayered polymeric dielectric insulators. The compound's structure and stability at high temperatures are akin to this compound, indicating its utility in advanced microelectronics packaging (Park, Chiesel, & Economy, 1994).
properties
CAS RN |
123284-04-8 |
---|---|
Molecular Formula |
C23H20F2N4O3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m0/s1 |
InChI Key |
VIMMECPCYZXUCI-MIMFYIINSA-N |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H]4C[C@@H](CC(=O)O4)O |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMY 22089 BMY 22089, (1:4R, 2:trans)-isomer BMY 22089, (2:trans, 3:(+-))-isomer BMY-22089 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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